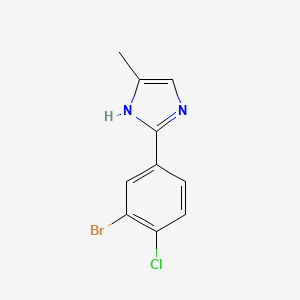![molecular formula C13H18BrN3O2 B13679240 tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and stability. The presence of the bromopyrazole moiety adds to its chemical versatility, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Introduction of the bromopyrazole group: The bromopyrazole moiety is introduced through a nucleophilic substitution reaction, where a suitable bromopyrazole derivative reacts with the bicyclo[1.1.1]pentane core.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromopyrazole moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Applications De Recherche Scientifique
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The bromopyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate
Uniqueness
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate stands out due to its unique combination of the bicyclo[1.1.1]pentane core and the bromopyrazole moiety. This combination imparts both rigidity and chemical versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C13H18BrN3O2 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H18BrN3O2/c1-11(2,3)19-10(18)16-12-6-13(7-12,8-12)17-5-9(14)4-15-17/h4-5H,6-8H2,1-3H3,(H,16,18) |
Clé InChI |
BXNYNSZJULDWKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N3C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)


![2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679214.png)
![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
